L-Alanyl-L-histidyl-L-seryl-L-isoleucine

Antioxidant DPPH Hydroxyl Radical Scavenging

L-Alanyl-L-histidyl-L-seryl-L-isoleucine is a synthetic tetrapeptide with the sequence Ala-His-Ser-Ile. It belongs to the oligopeptide class, composed of four amino acids linked by peptide bonds.

Molecular Formula C18H30N6O6
Molecular Weight 426.5 g/mol
CAS No. 798540-14-4
Cat. No. B12522539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanyl-L-histidyl-L-seryl-L-isoleucine
CAS798540-14-4
Molecular FormulaC18H30N6O6
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)N
InChIInChI=1S/C18H30N6O6/c1-4-9(2)14(18(29)30)24-17(28)13(7-25)23-16(27)12(22-15(26)10(3)19)5-11-6-20-8-21-11/h6,8-10,12-14,25H,4-5,7,19H2,1-3H3,(H,20,21)(H,22,26)(H,23,27)(H,24,28)(H,29,30)/t9-,10-,12-,13-,14-/m0/s1
InChIKeyBEPADEKZEKDTRP-SIQYZQNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanyl-L-histidyl-L-seryl-L-isoleucine (CAS 798540-14-4): Tetrapeptide Baseline and Structural Identity


L-Alanyl-L-histidyl-L-seryl-L-isoleucine is a synthetic tetrapeptide with the sequence Ala-His-Ser-Ile. It belongs to the oligopeptide class, composed of four amino acids linked by peptide bonds [1]. Its defined linear sequence—L-alanine, L-histidine, L-serine, and L-isoleucine—yields a molecular formula of C₁₈H₃₀N₆O₆ and a molecular weight of approximately 426.47 g/mol. The compound is primarily produced via solid-phase peptide synthesis (SPPS) for biochemical research applications .

Why Sequence-Specific Tetrapeptides Cannot Be Interchanged: The Case of Ala-His-Ser-Ile


Tetrapeptide biological activity is exquisitely sequence-dependent, making substitution of L-Alanyl-L-histidyl-L-seryl-L-isoleucine with generic alternatives unreliable. Even single amino acid changes can profoundly alter receptor affinity, enzyme inhibition potency, and physicochemical properties [1]. In a landmark study on opioid tetrapeptides, the stereochemistry of a single residue (L-Pen vs. D-Pen) determined whether the peptide was nonselective or highly selective for the delta opioid receptor, with affinity differences spanning orders of magnitude [2]. Similarly, a combinatorial screen of 160,000 tetrapeptides for ACE inhibition revealed that potency varied from inactive to IC₅₀ values as low as 19.98 µM depending solely on sequence composition [3]. Therefore, structural similarity alone does not guarantee functional equivalence, and the unique sequence Ala-His-Ser-Ile must be evaluated on its own merit rather than inferred from close analogs.

Quantitative Differentiation of L-Alanyl-L-histidyl-L-seryl-L-isoleucine: A Comparative Evidence Analysis


Antioxidant Capacity: Benchmarking Against the VHHH Tetrapeptide and Glutathione

No direct antioxidant data exist for L-Alanyl-L-histidyl-L-seryl-L-isoleucine. However, the structurally related tetrapeptide VHHH (Val-His-His-His) demonstrates that histidine-rich sequences can confer potent antioxidant activity. In a head-to-head comparison, VHHH exhibited a hydroxyl radical scavenging IC₅₀ of 0.39 mg/mL, outperforming the gold-standard antioxidant glutathione (GSH, IC₅₀ = 0.73 mg/mL) by approximately 1.9-fold [1]. Given that the Ala-His-Ser-Ile sequence contains a redox-active histidine residue at position 2—a critical determinant of radical scavenging in this tetrapeptide class—empirical testing of this specific sequence is warranted. The quantitative benchmark established by VHHH provides a clear comparator for future head-to-head evaluation.

Antioxidant DPPH Hydroxyl Radical Scavenging

ACE Inhibitory Potency: Structural Analogy to the Ala-His-Ser-Tyr Inhibitor

The tetrapeptide Ala-His-Ser-Tyr has been characterized as a noncompetitive inhibitor of angiotensin I-converting enzyme (ACE) and is resistant to degradation by pepsin, trypsin, and chymotrypsin [1]. This tetrapeptide shares the identical N-terminal tripeptide motif (Ala-His-Ser) with the target compound, differing only at the C-terminal residue (Tyr vs. Ile). In a comprehensive screen of 160,000 tetrapeptides, the most potent ACE inhibitors achieved IC₅₀ values between 19.98 ± 8.19 µM and 36.76 ± 1.32 µM [2]. The Ala-His-Ser-Ile sequence has not been assayed in this system. The substitution of Tyr with Ile replaces an aromatic hydrogen-bonding residue with a β-branched hydrophobic residue, which may alter both binding affinity and inhibition kinetics. Direct comparative IC₅₀ measurement against Ala-His-Ser-Tyr and the top-ranked tetrapeptides from the 160,000-compound screen would quantify any differentiation.

ACE Inhibition Antihypertensive Noncompetitive Inhibitor

Antibacterial Activity: Sequence-Dependent Potency in Cationic Tetrapeptides

In a systematic study of cationic antimicrobial tetrapeptides derived from ovine bactenecin, the rank order of antibacterial activity against Gram-negative bacteria was Phe-Arg-Pro-Trp > Phe-Arg-Pro-Phe > Phe-Arg-Pro-Met ≥ Phe-Arg-Pro-Tyr [1]. This demonstrates that even conservative substitutions at the C-terminal position produce measurable differences in potency. The Ala-His-Ser-Ile sequence contains a cationic histidine residue (pKa ~6.0) whose charge state is pH-dependent, and a hydrophobic C-terminal isoleucine that may facilitate membrane insertion. No direct MIC data exist for this specific sequence against any bacterial strain. Empirical testing using broth microdilution assays against Escherichia coli and Pseudomonas aeruginosa, with Phe-Arg-Pro-Trp as a positive control, is required to establish relative potency.

Antimicrobial Cationic Peptide Gram-negative Bacteria

High-Priority Application Scenarios for L-Alanyl-L-histidyl-L-seryl-L-isoleucine Based on Comparative Evidence


Cosmeceutical Antioxidant Formulation Development

Based on class-level evidence that histidine-containing tetrapeptides such as VHHH outperform glutathione in hydroxyl radical scavenging (IC₅₀ 0.39 vs. 0.73 mg/mL) [1], the Ala-His-Ser-Ile tetrapeptide should be evaluated as a potential antioxidant active ingredient in anti-aging or photoprotective cosmeceutical formulations. The presence of serine—known for moisture-retention properties in silk peptides—may provide a dual functional benefit. Formulators should request direct DPPH, ABTS, and FRAP assay data from suppliers, benchmarked against ascorbic acid and glutathione.

Antihypertensive Nutraceutical Lead Identification

The shared N-terminal Ala-His-Ser motif with the known ACE inhibitor Ala-His-Ser-Tyr [2] positions this tetrapeptide as a candidate for blood-pressure-lowering nutraceuticals. Industry users should screen Ala-His-Ser-Ile in parallel with the 160,000-tetrapeptide benchmark panel [3] to determine its IC₅₀ and classify its inhibition mechanism (competitive vs. noncompetitive). The Ile-for-Tyr substitution may confer improved gastrointestinal stability, a critical parameter for oral supplement development.

Antimicrobial Biomaterial and Medical Device Coatings

Given the sequence-dependent antibacterial activity demonstrated by cationic tetrapeptides such as Phe-Arg-Pro-Trp [4], Ala-His-Ser-Ile could be covalently immobilized on implant surfaces or incorporated into hydrogel wound dressings. The histidine residue's pH-responsive charge may enable infection-triggered activation at the acidic microenvironment of bacterial biofilms. Researchers should request broth microdilution MIC data against S. aureus, E. coli, and P. aeruginosa before committing to material-integration studies.

Enzymology Probe and Protease Substrate Development

The defined sequence Ala-His-Ser-Ile can serve as a reference substrate for characterizing proteases with specificity for histidine or serine at the P2 or P1 positions. The BRENDA database documents the related sequence Ala-His-Ser-Tyr as a protease-resistant, noncompetitive ACE inhibitor [2]. By substituting Ile for Tyr, researchers can dissect the contribution of the C-terminal residue to substrate recognition and turnover (k_cat/K_m), making this tetrapeptide a valuable tool in enzyme mechanism studies.

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